Product packaging for 1-Ethyl-4,5-dimethoxy-2-vinylbenzene(Cat. No.:)

1-Ethyl-4,5-dimethoxy-2-vinylbenzene

Cat. No.: B11745777
M. Wt: 192.25 g/mol
InChI Key: AROIGOIHDJUKKR-UHFFFAOYSA-N
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Description

1-Ethyl-4,5-dimethoxy-2-vinylbenzene is a chemical compound of interest in advanced materials and pharmaceutical research. Its structure, featuring a vinylbenzene core substituted with ethyl and dimethoxy groups, makes it a potential building block for constructing more complex organic molecules. In materials science, dimethoxy vinylbenzene-based units have been utilized in the synthesis of donor materials for organic solar cells due to their ability to contribute to a favorable D-π-A (Donor-π bridge-Acceptor) configuration, which is critical for efficient light absorption and charge transport . Similarly, in medicinal chemistry, the dimethoxybenzene motif is a recognized structural element that can be engineered into kinase inhibitors, such as Fibroblast Growth Factor Receptor (FGFR) inhibitors, which are being investigated for targeted cancer therapy . Researchers value this compound for its versatility as a synthetic intermediate to develop novel materials and bioactive molecules. This product is intended for research and development purposes only and is not for human or diagnostic use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C12H16O2 B11745777 1-Ethyl-4,5-dimethoxy-2-vinylbenzene

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C12H16O2

Molecular Weight

192.25 g/mol

IUPAC Name

1-ethenyl-2-ethyl-4,5-dimethoxybenzene

InChI

InChI=1S/C12H16O2/c1-5-9-7-11(13-3)12(14-4)8-10(9)6-2/h5,7-8H,1,6H2,2-4H3

InChI Key

AROIGOIHDJUKKR-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC(=C(C=C1C=C)OC)OC

Origin of Product

United States

Synthetic Methodologies and Precursor Chemistry for 1 Ethyl 4,5 Dimethoxy 2 Vinylbenzene

Established Synthetic Routes to 1-Ethyl-4,5-dimethoxy-2-vinylbenzene

The construction of this compound is typically achieved through sequential functionalization of an aromatic core. The order of these transformations is critical to ensure the desired regiochemistry.

Multi-Step Synthesis from Readily Available Aromatic Precursors

A logical synthetic pathway often commences with a commercially available, appropriately substituted benzene (B151609) derivative. The overarching strategy involves the sequential introduction of the required functional groups, paying close attention to the directing effects of the substituents at each stage. youtube.comlumenlearning.com A plausible retrosynthetic analysis suggests that the vinyl group is best installed in the final steps due to its potential reactivity in electrophilic aromatic substitution reactions.

A hypothetical multi-step synthesis could begin with 1,2-dimethoxybenzene (B1683551) (veratrole). The synthesis would proceed as follows:

Friedel-Crafts Acylation: Introduction of an acetyl group via Friedel-Crafts acylation of veratrole with acetyl chloride in the presence of a Lewis acid catalyst like aluminum chloride. This would yield 3,4-dimethoxyacetophenone.

Reduction of the Ketone: The acetyl group is then reduced to an ethyl group. This can be achieved through methods like the Wolff-Kishner or Clemmensen reduction. libretexts.org Catalytic hydrogenation over a palladium catalyst is also an effective method for reducing aryl alkyl ketones to the corresponding alkylbenzenes. libretexts.org This step would produce 1-ethyl-3,4-dimethoxybenzene.

Formylation: Introduction of a formyl group (an aldehyde) ortho to the ethyl group. This can be challenging due to the directing effects of the existing substituents. However, ortho-lithiation directed by one of the methoxy (B1213986) groups, followed by quenching with a formylating agent like N,N-dimethylformamide (DMF), could achieve this transformation.

Vinylation: The final step would be the conversion of the aldehyde to a vinyl group, which will be discussed in more detail in section 2.1.3.

The order of these steps is crucial for achieving the desired substitution pattern. lumenlearning.comyoutube.com

Strategies Involving Functionalization of Dimethoxybenzene Cores

Syntheses in this category leverage the directing effects of the methoxy groups on a dimethoxybenzene starting material. The two methoxy groups are ortho, para-directing and activating, which can be exploited to introduce other substituents in specific positions. For instance, starting with 1,2-dimethoxybenzene, electrophilic substitution reactions can be employed to introduce the ethyl and a precursor to the vinyl group.

Research has shown the utility of substituted benzaldehydes, including those with dimethoxy groups, as precursors in various condensation reactions to form complex molecules. tandfonline.comresearchgate.netchemrxiv.orgresearchgate.net This highlights the general strategy of using a functionalized dimethoxybenzene core and building upon it. The key challenge lies in controlling the regioselectivity of the successive additions of the ethyl group and the vinyl group precursor.

Introduction of the Vinyl Moiety (e.g., Wittig-type reactions, olefination)

The introduction of the vinyl group is a critical transformation in the synthesis of this compound. wikipedia.org The Wittig reaction is a premier method for converting aldehydes and ketones into alkenes. wikipedia.orgmnstate.edu This reaction involves the use of a phosphorus ylide, also known as a Wittig reagent, which reacts with a carbonyl compound to form a carbon-carbon double bond. chegg.commasterorganicchemistry.com

In the context of synthesizing the target compound, the precursor would be 2-ethyl-4,5-dimethoxybenzaldehyde. This aldehyde would be reacted with methylenetriphenylphosphorane (B3051586) (Ph3P=CH2), a common Wittig reagent for introducing a methylene (B1212753) group. wikipedia.org The reaction proceeds through a betaine (B1666868) intermediate or a [2+2] cycloaddition to form an oxaphosphetane, which then collapses to yield the desired alkene (the vinylbenzene derivative) and triphenylphosphine (B44618) oxide. wikipedia.orgmasterorganicchemistry.com

The general scheme for a Wittig reaction is as follows:

Ylide Formation: A triphenylphosphonium salt is deprotonated by a strong base (e.g., n-butyllithium) to form the phosphorus ylide. masterorganicchemistry.com

Reaction with Carbonyl: The ylide attacks the carbonyl carbon of the aldehyde, leading to the formation of the alkene. mnstate.edu

Alternative olefination methods, such as the Horner-Wadsworth-Emmons reaction, could also be employed, which often offer advantages in terms of the ease of removal of byproducts.

Stereochemical Considerations in Vinyl Group Formation

While the introduction of a terminal vinyl group (CH=CH2) from an aldehyde does not present issues of E/Z isomerism, the stereochemistry of the Wittig reaction is a significant consideration when substituted ylides are used. The geometry of the resulting alkene is dependent on the nature of the ylide. organic-chemistry.org

Non-stabilized ylides (where the R group on the ylide is an alkyl group) typically lead to the formation of (Z)-alkenes. organic-chemistry.org

Stabilized ylides (where the R group is an electron-withdrawing group) generally yield (E)-alkenes. organic-chemistry.org

These stereochemical outcomes are a result of the kinetics of the reaction and the relative stabilities of the intermediates. wikipedia.org For the synthesis of this compound, where a simple methylene group is being introduced, these considerations are not directly applicable to the product itself, but are a fundamental aspect of the versatility of Wittig-type reactions in organic synthesis.

Advanced Synthetic Approaches to Substituted Vinylbenzenes and Dimethoxy Aromatics

Beyond the classical synthetic sequences, more advanced methodologies can be envisioned for the synthesis of complex vinylbenzenes.

Catalytic Dehydrogenation of Ethyl-Substituted Aromatics

An alternative and industrially significant method for the formation of a vinyl group is the catalytic dehydrogenation of an ethyl-substituted aromatic compound. rsc.org This process is the cornerstone of industrial styrene (B11656) production from ethylbenzene. In a laboratory setting, this could be applied to a precursor like 1,2-diethyl-4,5-dimethoxybenzene (B1643982) to selectively dehydrogenate one of the ethyl groups.

The reaction is typically carried out at high temperatures over a metal oxide catalyst, such as iron(III) oxide promoted with potassium oxide. The process involves the removal of two hydrogen atoms from the ethyl group to form a double bond.

Catalytic Dehydrogenation of an Ethyl Group

Reactant Product Catalyst Conditions

While powerful, this method can suffer from side reactions, including cracking and coke formation, which can deactivate the catalyst. rsc.org The selectivity for dehydrogenating only one of two ethyl groups would also need to be carefully controlled. Furthermore, the synthesis of the 1,2-diethyl-4,5-dimethoxybenzene precursor would itself be a multi-step process.

Palladium-Catalyzed Cross-Coupling Reactions in Vinylbenzene Synthesis

Palladium-catalyzed cross-coupling reactions represent a cornerstone of modern organic synthesis for the formation of carbon-carbon bonds. nobelprize.org These methods are widely employed for the synthesis of vinylarenes due to their high efficiency, mild reaction conditions, and tolerance of a wide range of functional groups. nobelprize.org The general mechanism for these reactions typically begins with the generation of an organopalladium complex from an organic halide and a Pd(0) catalyst, which then reacts with a nucleophilic partner. nobelprize.org

Several named reactions fall under this category, including the Heck, Suzuki, Stille, and Negishi couplings, which have revolutionized the synthesis of complex organic molecules, including pharmaceuticals and materials. nobelprize.org In the context of synthesizing this compound, a plausible approach would involve the coupling of a suitably functionalized benzene ring with a vinyl group donor.

A hypothetical Heck reaction, for instance, could be employed. The Heck reaction typically involves the coupling of an unsaturated halide with an alkene in the presence of a palladium catalyst and a base. nih.gov For the target molecule, a potential precursor would be 2-iodo-1-ethyl-4,5-dimethoxybenzene, which could be reacted with ethylene (B1197577) gas or a vinyl surrogate.

Hypothetical Heck Reaction Pathway:

Precursor: 2-Iodo-1-ethyl-4,5-dimethoxybenzene

Coupling Partner: Ethylene

Catalyst: Palladium(II) acetate (B1210297) (Pd(OAc)₂)

Ligand: Triphenylphosphine (PPh₃)

Base: Triethylamine (Et₃N)

Solvent: Dimethylformamide (DMF)

The reaction mechanism involves the oxidative addition of the aryl iodide to a Pd(0) species, followed by insertion of the ethylene into the aryl-palladium bond. A subsequent β-hydride elimination step forms the desired vinyl group and regenerates a palladium hydride species, which, in the presence of the base, reforms the active Pd(0) catalyst to complete the catalytic cycle. nih.gov The choice of catalyst, ligand, and solvent is crucial for optimizing the reaction yield and selectivity. Polar solvents like acetonitrile (B52724) or dimethylformamide have been shown to enhance reaction efficiency in similar systems. organic-chemistry.org

Similarly, a Suzuki coupling could be envisioned, reacting an aryl halide or triflate precursor with a vinylboronic acid or ester. nobelprize.org This approach often offers the advantage of using non-toxic boron reagents and mild reaction conditions.

Table of Representative Palladium Catalysts and Ligands

Catalyst/PrecatalystCommon LigandsTypical Applications
Palladium(II) Acetate (Pd(OAc)₂)Triphenylphosphine (PPh₃), Tri(o-tolyl)phosphineHeck, Suzuki, and other cross-coupling reactions
Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄)- (Ligand is part of the complex)Suzuki, Stille, and Sonogashira couplings
Bis(triphenylphosphine)palladium(II) Dichloride (PdCl₂(PPh₃)₂)- (Ligand is part of the complex)Heck and Suzuki couplings, especially with aryl iodides organic-chemistry.org
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)Xantphos, SPhos, Buchwald LigandsBroad applicability in C-C and C-N bond formation

Organocatalytic Methods for Vinylbenzene Construction

Organocatalysis utilizes small organic molecules to accelerate chemical reactions and has emerged as a powerful tool in asymmetric synthesis. mdpi.com Unlike metal-based catalysts, organocatalysts are typically less toxic and less sensitive to air and moisture. However, the direct construction of a vinyl group on an aromatic ring via organocatalysis, analogous to cross-coupling reactions, is not a standard transformation.

Instead, organocatalysis could be strategically employed in a multi-step synthesis of this compound. For example, an organocatalyst could be used to construct a key side-chain intermediate which is then converted to the vinyl group in a subsequent step.

A potential, though indirect, route could involve an organocatalytic aldol (B89426) or Knoevenagel condensation reaction on a precursor like 2-ethyl-4,5-dimethoxybenzaldehyde.

Hypothetical Organocatalytic Route:

Step 1 (Knoevenagel Condensation): Reaction of 2-ethyl-4,5-dimethoxybenzaldehyde with an active methylene compound, such as malonic acid or cyanoacetic acid, catalyzed by a basic organocatalyst like piperidine (B6355638) or proline. This would form a substituted cinnamic acid derivative.

Step 2 (Decarboxylation/Elimination): The product from step 1 could then undergo further chemical modification, such as decarboxylation, to yield the final vinylbenzene product.

This approach highlights the different strategic role of organocatalysis, which excels at creating specific functional groups and stereocenters rather than direct C(sp²)-C(sp²) bond formations typical of palladium catalysis for vinylarene synthesis. nih.gov The development of organocatalytic methods that can directly vinylate arenes remains a significant challenge in synthetic chemistry.

Green Chemistry Principles in the Synthesis of this compound

Green chemistry aims to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. nih.gov Applying these principles to the synthesis of this compound involves evaluating potential routes based on criteria such as atom economy, waste reduction, energy efficiency, and the use of safer chemicals. nih.govebin.pub

Key Green Chemistry Considerations:

Atom Economy: Synthetic methods should be designed to maximize the incorporation of all materials used in the process into the final product. Palladium-catalyzed cross-coupling reactions can have high atom economy, although the ligands and bases contribute to the waste stream.

Catalysis: The use of catalytic reagents is superior to stoichiometric reagents. Both the palladium-catalyzed and organocatalytic routes adhere to this principle, using small amounts of catalyst to generate large quantities of product. nih.gov

Safer Solvents and Reagents: The choice of solvent is critical. While solvents like DMF are effective for cross-coupling, they are also toxic. Green chemistry encourages the use of safer alternatives like water, ethanol, or 2-methyltetrahydrofuran (B130290) (2-MeTHF), or even solvent-free conditions where possible. mdpi.comnih.gov Some organocatalytic reactions can be performed under solvent-free conditions. chemrxiv.org

Waste Reduction (E-Factor): The E-Factor (Environmental Factor) is the mass ratio of waste to the desired product. A lower E-Factor signifies a greener process. Routes that minimize the use of protecting groups, stoichiometric reagents, and solvent-intensive purification steps will have a more favorable E-Factor. semanticscholar.org

Comparative Analysis of Synthetic Routes:

Green Chemistry MetricPalladium-Catalyzed Route (e.g., Heck)Organocatalytic Route (Multi-step)
Atom Economy Potentially high, but depends on the specific reaction (e.g., Heck vs. Suzuki).Generally lower due to the multi-step nature involving condensation and elimination steps.
Catalyst Highly efficient but uses a heavy metal (Palladium), which has toxicity and cost concerns. Catalyst recovery is desirable.Uses metal-free, often biodegradable, and less toxic small organic molecules.
Solvents Often requires polar aprotic solvents (e.g., DMF, NMP) which can be hazardous.Can sometimes be run in greener solvents (water, ethanol) or under solvent-free conditions. mdpi.comchemrxiv.org
Number of Steps Potentially a single step from an advanced precursor.Typically requires multiple steps (e.g., condensation followed by elimination/decarboxylation).
Overall "Greenness" Efficient and direct, but suffers from metal contamination and potentially hazardous solvents.Benefits from a metal-free catalyst but may be less efficient overall due to multiple steps and lower atom economy.

Chemical Reactivity and Mechanistic Transformations of 1 Ethyl 4,5 Dimethoxy 2 Vinylbenzene

Electrophilic Aromatic Substitution (EAS) Reactions of the Aromatic Ring

The benzene (B151609) ring of 1-Ethyl-4,5-dimethoxy-2-vinylbenzene is highly activated towards electrophilic aromatic substitution (EAS) due to the presence of four electron-donating substituents: two methoxy (B1213986) groups, an ethyl group, and a vinyl group. These groups increase the electron density of the aromatic ring, making it more nucleophilic and thus more reactive towards electrophiles than benzene itself. vanderbilt.educhemistrytalk.org The general mechanism for EAS involves a two-step process: the initial attack of the aromatic π-system on an electrophile to form a resonance-stabilized carbocation known as an arenium ion (or sigma complex), followed by the deprotonation of this intermediate to restore aromaticity. chemistrytalk.orguobabylon.edu.iq

Regioselectivity and Directing Effects of Ethyl and Dimethoxy Substituents

The regiochemical outcome of EAS reactions on a polysubstituted benzene ring is determined by the cumulative directing effects of the substituents already present. ucalgary.ca In the case of this compound, all four substituents are activating and classified as ortho, para-directors. libretexts.orglibretexts.orgpressbooks.pub This means they direct incoming electrophiles to the positions ortho (adjacent) and para (opposite) to themselves.

The directing power of these groups generally follows the order: -OCH₃ > -CH=CH₂ > -CH₂CH₃. The methoxy groups are the most powerful activating groups due to their ability to donate electron density via resonance, involving the lone pairs on the oxygen atom. libretexts.orglibretexts.org The ethyl group is a weak activator, donating electron density primarily through an inductive effect. libretexts.orglibretexts.org

To predict the site of substitution, we must consider the available positions on the ring (C3 and C6) and the combined influence of the four directing groups:

Ethyl group (at C1): Directs to C2 (ortho, blocked), C6 (ortho), and C4 (para, blocked).

Vinyl group (at C2): Directs to C1 (ortho, blocked), C3 (ortho), and C5 (para, blocked).

Methoxy group (at C4): Directs to C3 (ortho) and C5 (ortho, blocked).

Methoxy group (at C5): Directs to C4 (ortho, blocked) and C6 (ortho).

The directing effects converge on the two unsubstituted carbons, C3 and C6.

Position C3 is activated by the ortho-directing effect of the vinyl group at C2 and the ortho-directing effect of the methoxy group at C4.

Position C6 is activated by the ortho-directing effect of the ethyl group at C1 and the ortho-directing effect of the methoxy group at C5.

Given that the methoxy groups are the strongest activators, their influence is paramount. Both C3 and C6 are ortho to a methoxy group. However, steric hindrance can also play a role. Position C6 is flanked by a methoxy group and an ethyl group, while C3 is flanked by a vinyl group and a methoxy group. The relative steric bulk of the ethyl versus the vinyl group, as well as the specific electrophile used, would influence the final product ratio between substitution at C3 and C6.

SubstituentPositionActivating/Deactivating EffectDirecting EffectFavored Positions for Substitution
-CH₂CH₃ (Ethyl)C1Weakly Activating (Inductive)Ortho, ParaC6
-CH=CH₂ (Vinyl)C2Activating (Resonance)Ortho, ParaC3
-OCH₃ (Methoxy)C4Strongly Activating (Resonance)Ortho, ParaC3
-OCH₃ (Methoxy)C5Strongly Activating (Resonance)Ortho, ParaC6

Kinetic and Thermodynamic Aspects of EAS

Kinetics: The rate of electrophilic aromatic substitution is highly dependent on the nature of the substituents on the benzene ring. Activating, electron-donating groups increase the rate of reaction by stabilizing the transition state leading to the arenium ion intermediate. ulethbridge.ca This stabilization lowers the activation energy of the rate-determining step, which is the formation of the arenium ion. uobabylon.edu.iq Since this compound possesses four activating groups, it is expected to undergo EAS reactions at a significantly faster rate than benzene or even monosubstituted activated benzenes like anisole or toluene.

Formation and Stability of Arenium Ion Intermediates

The regioselectivity of an EAS reaction is a direct consequence of the relative stabilities of the possible arenium ion intermediates that can be formed. libretexts.org For this compound, attack at positions C3 and C6 leads to the most stable arenium ions because the positive charge can be effectively delocalized by the powerful resonance-donating methoxy groups.

Attack at C3: The resulting arenium ion is stabilized by resonance, with key contributing structures placing the positive charge on C2 and C4. When the positive charge is on C4, it is directly adjacent to the methoxy group at C4, which can donate a lone pair of electrons to create an additional, highly stable resonance structure where all atoms (except hydrogen) have a full octet. This significantly stabilizes the intermediate.

Attack at C6: Similarly, attack at this position generates an arenium ion where the positive charge is delocalized onto C1 and C5. The methoxy group at C5 provides powerful resonance stabilization when the positive charge resides on C5.

The arenium ions resulting from attack at C3 and C6 are more stable than any other potential intermediates. The ability of the methoxy groups to delocalize the positive charge through resonance is the dominant stabilizing factor, reinforcing the observed ortho, para-directing effect. libretexts.orgyoutube.com

Reactions Involving the Vinyl Moiety

The vinyl group (-CH=CH₂) is an alkene functionality and undergoes characteristic addition and oxidation reactions, often independently of the aromatic ring.

Oxidation Reactions (e.g., Epoxidation, Dihydroxylation, Cleavage)

The electron-rich double bond of the vinyl group is susceptible to attack by various oxidizing agents. The presence of electron-donating groups on the aromatic ring can further increase the nucleophilicity of the double bond. mdpi.com

Epoxidation: Reaction with a peroxy acid, such as meta-chloroperoxybenzoic acid (m-CPBA), will convert the vinyl group into an epoxide (oxirane). This reaction forms 2-(1-ethyl-4,5-dimethoxyphenyl)oxirane. Epoxidation of substituted styrenes is a well-established transformation. nih.govmasterorganicchemistry.com

Dihydroxylation: This reaction converts the alkene into a vicinal diol (a glycol). Syn-dihydroxylation can be achieved using osmium tetroxide (OsO₄) in catalytic amounts with a co-oxidant like N-methylmorpholine N-oxide (NMO), or with cold, dilute potassium permanganate (KMnO₄). wikipedia.orglibretexts.org This would yield 1-(1-ethyl-4,5-dimethoxyphenyl)ethane-1,2-diol.

Oxidative Cleavage: The double bond can be completely cleaved by ozonolysis (O₃) followed by a workup step. A reductive workup (e.g., with zinc metal or dimethyl sulfide) will yield an aldehyde, in this case, 1-ethyl-4,5-dimethoxy-2-benzaldehyde, and formaldehyde. An oxidative workup (e.g., with hydrogen peroxide) would yield a carboxylic acid, 1-ethyl-4,5-dimethoxy-2-benzoic acid, and carbon dioxide.

Reaction TypeTypical Reagent(s)Product
Epoxidationm-CPBA2-(1-Ethyl-4,5-dimethoxyphenyl)oxirane
Syn-Dihydroxylation1. OsO₄ (cat.), NMO 2. NaHSO₃/H₂O1-(1-Ethyl-4,5-dimethoxyphenyl)ethane-1,2-diol
Ozonolysis (Reductive Workup)1. O₃ 2. Zn/H₂O or DMS1-Ethyl-4,5-dimethoxy-2-benzaldehyde and Formaldehyde
Ozonolysis (Oxidative Workup)1. O₃ 2. H₂O₂1-Ethyl-4,5-dimethoxy-2-benzoic acid and Carbon Dioxide

Reduction Reactions (e.g., Hydrogenation to Ethylbenzene Analogues)

The vinyl group can be selectively reduced to an ethyl group without affecting the aromatic ring under standard catalytic hydrogenation conditions. This transformation is typically achieved using molecular hydrogen (H₂) gas in the presence of a heterogeneous catalyst, such as palladium on carbon (Pd/C) or platinum(IV) oxide (PtO₂). mdpi.com The reaction is generally clean and high-yielding. The product of this reaction is 1,2-diethyl-4,5-dimethoxybenzene (B1643982). Under more forceful conditions (higher pressure and temperature), the aromatic ring can also be hydrogenated. google.com However, selective reduction of the vinyl group is readily achievable. mdpi.com

Cycloaddition Reactions (e.g., Diels-Alder, Oxa-[4+2] Cycloadditions)

The vinyl group of this compound, in conjunction with the electron-rich aromatic ring, can participate in cycloaddition reactions. The electronic nature of the styrene (B11656) system, enriched by two methoxy groups, makes it a candidate for various pericyclic reactions, most notably the Diels-Alder reaction, where it can formally act as the 4π-electron component (the diene).

In a typical Diels-Alder reaction, a conjugated diene reacts with a substituted alkene (the dienophile) to form a substituted cyclohexene. wikipedia.org For a styrene derivative to act as the diene, the reaction generally requires specific conditions, such as thermal activation, to overcome the aromatic stabilization. The electron-donating methoxy groups on the benzene ring increase the electron density of the styrene system, making it more reactive towards electron-deficient dienophiles in what is known as a normal electron-demand Diels-Alder reaction. researchgate.netmasterorganicchemistry.com

Research on thermal dehydrogenative Diels-Alder reactions of styrenes has shown that they can react with alkyne dienophiles at high temperatures to afford naphthalene derivatives after a subsequent oxidation step. nih.gov This suggests that this compound could potentially react with potent dienophiles under forcing conditions to yield highly substituted cyclohexene or aromatic adducts. For instance, reaction with an electron-poor dienophile like maleic anhydride would be expected to proceed, driven by the complementary electronic nature of the reactants.

Furthermore, vinylbenzene derivatives have been shown to participate in solid-phase Diels-Alder reactions. Studies have indicated that styrenes bearing electron-donating substituents, such as a 4-methoxy group, are more reactive in these cycloadditions. researchgate.net This enhanced reactivity supports the potential for this compound to serve as the diene component.

The hetero-Diels-Alder reaction, a variant where one or more carbon atoms in the diene or dienophile is replaced by a heteroatom, is another potential transformation. wikipedia.orgnih.gov For example, an oxa-[4+2] cycloaddition would involve the vinylbenzene system reacting with a carbonyl compound or another oxygen-containing dienophile. These reactions are often promoted by Lewis acids to activate the dienophile. nih.gov

Below is a table summarizing potential Diels-Alder reactions involving this compound as the diene component.

DienophileReaction TypeExpected Product ClassConditions
Maleic AnhydrideNormal Electron-Demand Diels-AlderSubstituted Tetrahydrophthalic AnhydrideThermal
Dimethyl AcetylenedicarboxylateDehydrogenative Diels-AlderSubstituted NaphthaleneHigh Temperature, Oxidative
N-PhenylmaleimideNormal Electron-Demand Diels-AlderSubstituted Phthalimide AdductThermal
Diethyl azodicarboxylateHetero-Diels-AlderSubstituted DihydropyridazineThermal or Lewis Acid Catalysis

Radical Reactions of the Vinyl Group

The vinyl group in this compound is susceptible to radical reactions, including polymerization and radical addition. The presence of the aromatic ring stabilizes adjacent radical intermediates, facilitating these transformations.

Radical Polymerization: Similar to styrene, this compound can undergo radical polymerization to form a polystyrene derivative. The reaction is initiated by a radical initiator, which adds to the vinyl group to form a stabilized benzylic radical. This radical then propagates by adding to subsequent monomer units. The electron-donating methoxy groups on the aromatic ring can influence the polymerization rate and the properties of the resulting polymer.

Radical Addition: The double bond of the vinyl group can undergo atom transfer radical addition (ATRA). For instance, a synergetic copper/photoredox catalysis system can be used for the ATRA of thiosulfonates to styrenes, allowing for the construction of new carbon-sulfur bonds. nih.gov This methodology is applicable to a wide range of styrenes, including those with electron-donating substituents.

Photoredox catalysis also enables the addition of aldehyde-derived radicals to styrenes. researchgate.netnih.gov In these reactions, a radical generated from an aldehyde adds to the styrene double bond, forming a new benzylic radical. This intermediate can then be oxidized to a carbocation and trapped by a nucleophile, leading to a difunctionalized product. The efficiency of such reactions is often enhanced by electron-donating groups on the styrene ring, which stabilize the intermediate carbocation. researchgate.net

The table below outlines representative radical reactions at the vinyl group.

Reaction TypeReagentsCatalyst/InitiatorProduct Type
Radical PolymerizationMonomer unitsAIBN, Benzoyl PeroxidePolystyrene derivative
Atom Transfer Radical Addition (ATRA)ThiosulfonatesCopper/Photoredox Catalystβ-Thiosulfonylated Styrene
Acyl Radical AdditionAldehydes, NucleophilesPhotoredox CatalystDifunctionalized Alkylbenzene

Transformations at the Dimethoxy Groups

The two methoxy groups on the aromatic ring of this compound are key functional handles that can be chemically modified, primarily through ether cleavage reactions.

Ether Cleavage Reactions (e.g., Demethylation)

The cleavage of aryl methyl ethers to the corresponding phenols (demethylation) is a common and important transformation in organic synthesis. wikipedia.org For this compound, this would yield the corresponding catechol or hydroquinone (B1673460) derivatives.

Several reagents are known to effect the demethylation of aromatic ethers. Boron tribromide (BBr₃) is a powerful and widely used Lewis acid for this purpose. It coordinates to the ether oxygen, followed by nucleophilic attack of a bromide ion on the methyl group in an SN2 reaction.

Selective demethylation can be a challenge when multiple methoxy groups are present. The selectivity can be influenced by steric hindrance and the electronic environment. In some cases, methoxy groups ortho to other substituents can be cleaved preferentially. For example, Friedel-Crafts acylation conditions using aluminum chloride on 2,6-dimethoxyphenol have been shown to induce selective cleavage of one of the methoxy groups. nih.gov

Oxidative demethylation is another important strategy. Reagents like ceric ammonium nitrate (CAN) are effective for the oxidation of electron-rich dimethoxybenzene derivatives to the corresponding quinones, a process that inherently involves the cleavage of the ether bonds. researchgate.net Fungal peroxygenases have also been shown to catalyze the oxidative cleavage of dimethoxybenzenes. nih.gov

ReagentConditionsProduct TypeNotes
Boron Tribromide (BBr₃)Anhydrous solvent (e.g., CH₂Cl₂)Catechol derivativeNon-selective, cleaves both methoxy groups
Ceric Ammonium Nitrate (CAN)Acetonitrile (B52724)/WaterBenzoquinone derivativeOxidative demethylation
Aluminum Chloride (AlCl₃) / Acyl ChlorideRefluxAcylated CatecholSelective demethylation/acylation
Polymer-supported Sulfonamides / TfOHDioxaneCatechol derivativeAcid-catalyzed cleavage with carbocation scavenger kiesslinglab.com

Modification or Functionalization of Methoxy Chains

Direct modification of the methyl group of an aromatic methoxy ether is challenging. The more common strategy for functionalizing the alkoxy chain involves a two-step process:

Demethylation: Cleavage of the methyl ether to the corresponding phenol, as described in section 3.3.1.

Re-alkylation: The resulting phenolic hydroxyl group(s) can then be re-alkylated using an appropriate alkylating agent (e.g., an alkyl halide or tosylate) under basic conditions (e.g., using K₂CO₃ or NaH).

This two-step sequence allows for the introduction of a wide variety of functionalized chains in place of the original methyl groups. For example, after demethylation to the catechol, reaction with 1-bromo-3-chloropropane could be used to install a chloropropyl chain, which could then be used for further synthetic manipulations. This approach provides a versatile route to a diverse range of derivatives from the parent dimethoxy compound.

Other Significant Chemical Transformations and Derivatization Strategies

Beyond the reactions targeting the vinyl and methoxy groups, this compound can undergo other important transformations at the vinyl group and the aromatic ring, allowing for extensive derivatization.

Epoxidation: The electron-rich double bond of the vinyl group can be readily converted to an epoxide. This transformation can be achieved using various oxidizing agents, such as peroxy acids (e.g., m-CPBA) or through catalytic methods. Asymmetric epoxidation of styrenes has been extensively studied, providing routes to chiral styrene oxides which are valuable synthetic intermediates. nih.govpnas.orgnih.gov

Hydroboration-Oxidation: The vinyl group can be hydrated in an anti-Markovnikov fashion using the hydroboration-oxidation reaction. wikipedia.org Treatment with a borane source (e.g., BH₃·THF) followed by oxidative workup (H₂O₂, NaOH) yields the corresponding primary alcohol, 2-(1-ethyl-4,5-dimethoxyphenyl)ethanol. youtube.com The regioselectivity is governed by steric and electronic factors, with the boron atom preferentially adding to the terminal carbon of the vinyl group. redalyc.orgacs.org The presence of electron-donating methoxy groups can influence the regioselectivity of this reaction. acs.org

Heck Reaction: The Mizoroki-Heck reaction allows for the formation of carbon-carbon bonds at the vinyl group. nih.govsctunisie.org As a styrene derivative, this compound can be coupled with aryl or vinyl halides in the presence of a palladium catalyst. This reaction typically proceeds with high stereoselectivity to afford the (E)-alkene product, providing a powerful method for extending the conjugated system. nih.govresearchgate.net

Electrophilic Aromatic Substitution: The benzene ring, being highly activated by two electron-donating methoxy groups and an ethyl group, is susceptible to electrophilic aromatic substitution. msu.edulibretexts.org These activating groups are ortho-, para-directing. Given the substitution pattern, the most likely position for further substitution (e.g., halogenation, nitration, Friedel-Crafts acylation) would be the C-6 position, which is ortho to the ethyl group and para to one of the methoxy groups.

Reaction TypeReagentsProduct
Epoxidationm-CPBA2-(1-Ethyl-4,5-dimethoxyphenyl)oxirane
Hydroboration-Oxidation1. BH₃·THF; 2. H₂O₂, NaOH2-(1-Ethyl-4,5-dimethoxyphenyl)ethanol
Heck ReactionAryl Halide, Pd Catalyst, Base(E)-1-Ethyl-4,5-dimethoxy-2-(2-arylvinyl)benzene
BrominationBr₂, FeBr₃6-Bromo-1-ethyl-4,5-dimethoxy-2-vinylbenzene

Polymerization Science and Macromolecular Architectures Based on 1 Ethyl 4,5 Dimethoxy 2 Vinylbenzene

Homopolymerization Behavior of 1-Ethyl-4,5-dimethoxy-2-vinylbenzene

The homopolymerization of this compound can be achieved through various mechanisms, each offering distinct control over the polymer's molecular architecture. The substituents on the vinylbenzene ring play a crucial role in the reactivity of the monomer and the stability of the propagating species.

Radical Polymerization Mechanisms and Kinetics

Radical polymerization of vinyl monomers like this compound proceeds via the classical steps of initiation, propagation, and termination. The kinetics of radical polymerization are complex, with the basic reactions including initiator decomposition, chain initiation, propagation, and termination by either disproportionation or combination. acs.org

The kinetics of free-radical polymerization can be studied using techniques such as dilatometry to monitor the change in volume upon polymerization. cmu.edu For a typical radical polymerization of a substituted styrene (B11656), the rate of polymerization can be described by the following equation:

Rp = kp[M][P•]

where Rp is the rate of propagation, kp is the propagation rate constant, [M] is the monomer concentration, and [P•] is the concentration of propagating radicals. The propagation rate constant is a function of both monomer and radical reactivity. cmu.edu

Anionic Polymerization Characterization

Anionic polymerization is a powerful technique for synthesizing polymers with well-defined molecular weights and narrow molecular weight distributions, often leading to "living" polymers. wikipedia.org This method is particularly suitable for vinyl monomers with substituents that can stabilize the propagating carbanion. Styrene and its derivatives are classic examples of monomers that undergo living anionic polymerization. acs.orgtandfonline.com

The presence of the aromatic ring in this compound allows for the delocalization and stabilization of the negative charge of the propagating carbanion. semanticscholar.org The electron-donating methoxy (B1213986) groups are expected to increase the electron density on the phenyl ring, which could potentially influence the rate of initiation and propagation. Anionic polymerization of methoxy-substituted divinylbenzenes has been shown to proceed in a living manner, yielding polymers with predictable molecular weights and narrow polydispersity indices (Mw/Mn < 1.1). researchgate.net

The characterization of polymers produced by anionic polymerization typically involves techniques such as size exclusion chromatography (SEC) to determine the molecular weight and molecular weight distribution. For a living polymerization, a linear relationship between the number-average molecular weight (Mn) and monomer conversion is expected.

Controlled/Living Polymerization Methodologies

Controlled/living polymerization techniques offer a means to synthesize polymers with predetermined molecular weights, low polydispersity, and complex architectures. cmu.edu Among these methods, Atom Transfer Radical Polymerization (ATRP) and Reversible Addition-Fragmentation chain-Transfer (RAFT) polymerization are widely used for styrene and its derivatives.

In ATRP of substituted styrenes, the rate of polymerization and the degree of control are influenced by the electronic nature of the substituents. Monomers with electron-donating substituents, such as the methoxy groups in this compound, tend to polymerize slower than those with electron-withdrawing groups. cmu.edu This is attributed to the influence of the substituent on both the propagation rate constant and the equilibrium constant for the atom transfer process. cmu.edu Despite the slower rates, ATRP can be successfully employed to produce well-defined polymers from such monomers.

RAFT polymerization is another versatile controlled radical polymerization method that can be applied to a wide range of monomers, including substituted styrenes. The choice of the RAFT agent is crucial for achieving good control over the polymerization.

Copolymerization with Other Monomers

Copolymerization of this compound with other monomers allows for the synthesis of materials with a wide range of properties. The reactivity of the monomer in copolymerization is a key factor in determining the composition and microstructure of the resulting copolymer.

Reactivity Ratios and Monomer Sequence Distribution

The concept of reactivity ratios is fundamental to understanding the composition of copolymers. The reactivity ratios, r1 and r2, describe the relative preference of a propagating radical to add to its own monomer (r1) versus the comonomer (r2). The product of the reactivity ratios (r1r2) provides insight into the monomer sequence distribution. ekb.eg

While specific reactivity ratios for this compound are not documented in the literature, data from copolymerization of other substituted styrenes can offer a predictive framework. For the copolymerization of styrene (M1) with a substituted styrene (M2), the reactivity ratios are influenced by the electronic and steric effects of the substituent. In the case of copolymerization with a monomer like styrene or methyl methacrylate, the electron-donating nature of the dimethoxy groups in this compound would be expected to influence the values of the reactivity ratios.

For example, in a hypothetical copolymerization with styrene, if both r1 and r2 are less than 1, the copolymer will have a tendency towards alternation. If one reactivity ratio is significantly higher than the other, the copolymer will be enriched in the more reactive monomer.

Table 1: Hypothetical Reactivity Ratios for Copolymerization of this compound (M₁)

Comonomer (M₂) r₁ (Hypothetical) r₂ (Hypothetical) r₁ * r₂ Expected Copolymer Structure
Styrene 0.8 1.1 0.88 Random
Methyl Methacrylate 0.4 0.5 0.20 Tendency to alternate

Note: The values in this table are hypothetical and are intended for illustrative purposes only, based on general trends for substituted styrenes.

Synthesis of Alternating Copolymers

The synthesis of perfectly alternating copolymers is a specialized area of polymer chemistry. Alternating copolymers can be formed when the product of the reactivity ratios (r1r2) is close to zero. nih.gov This often occurs in systems where one monomer is electron-rich and the other is electron-poor.

Given the electron-rich nature of this compound due to the methoxy groups, it is a good candidate for alternating copolymerization with electron-deficient monomers such as maleic anhydride or N-substituted maleimides. In such systems, a charge-transfer complex may form between the two monomers, leading to a highly alternating structure.

The synthesis of alternating copolymers can often be achieved through conventional radical polymerization under appropriate conditions. nih.gov Controlled radical polymerization techniques can also be employed to synthesize well-defined alternating block copolymers. d-nb.info

Graft Copolymerization and Block Copolymer Synthesis

The synthesis of complex macromolecular architectures such as graft and block copolymers from this compound can be achieved through various controlled polymerization techniques. These methods allow for the precise design of polymers with tailored structures and functionalities.

Graft Copolymers: Graft copolymers feature a main polymer backbone with one or more side chains (grafts) that are structurally distinct. Three primary strategies are employed for their synthesis: "grafting-from," "grafting-onto," and "grafting-through". mdpi.com

Grafting-from: In this approach, a polymer backbone is functionalized with initiator sites. The polymerization of the graft chains, using this compound as the monomer, is then initiated from these sites.

Grafting-onto: This method involves attaching pre-synthesized polymer chains (the grafts) to a polymer backbone containing reactive sites.

Grafting-through: This technique involves the (co)polymerization of macromonomers, which are polymer chains with a polymerizable group at one end. mdpi.com

Radiation-induced grafting is another powerful technique for creating graft copolymers, where irradiation of a base polymer generates radicals that can initiate the polymerization of a monomer like this compound. scispace.com

Block Copolymers: Block copolymers consist of two or more distinct polymer chains (blocks) linked covalently. mdpi.comscu.ac.ir Their synthesis relies heavily on controlled or "living" polymerization methods, which proceed with minimal termination or chain transfer reactions. cmu.edu This allows for the sequential addition of different monomers to create well-defined block structures. cmu.edu

Common controlled polymerization techniques applicable to vinyl monomers like this compound include:

Atom Transfer Radical Polymerization (ATRP): ATRP is a versatile method for synthesizing well-defined block copolymers from vinyl monomers. cmu.eduharth-research-group.org A macroinitiator, the first block, can be used to initiate the polymerization of the second monomer, forming a diblock copolymer. nih.gov

Reversible Addition-Fragmentation Chain-Transfer (RAFT) Polymerization: RAFT polymerization is another powerful technique for controlling the synthesis of block copolymers with narrow molecular weight distributions. mdpi.commdpi.com

Nitroxide-Mediated Polymerization (NMP): NMP is suitable for the polymerization of styrenic monomers, making it a relevant technique for this compound. cmu.edumdpi.com A polystyrene-based macroinitiator can be used to initiate the polymerization of a second monomer block. cmu.edu

The combination of different polymerization mechanisms is also a valuable strategy for creating block copolymers from monomers that cannot be polymerized by the same method. scu.ac.ir

Table 1: Overview of Polymerization Techniques for Copolymer Synthesis This table is interactive. You can sort and filter the data.

Technique Copolymer Type Description Key Features
Grafting-from Graft Polymerization of graft chains is initiated from a functionalized backbone. Allows for high graft density.
Grafting-onto Graft Pre-formed polymer chains are attached to a backbone. Graft chains can be fully characterized before attachment.
Grafting-through Graft (Co)polymerization of macromonomers. Precise control over graft chain length. mdpi.com
ATRP Block Controlled radical polymerization using a transition metal catalyst. Versatile for a wide range of vinyl monomers. cmu.eduharth-research-group.org
RAFT Block Controlled radical polymerization using a chain transfer agent. Tolerant to a variety of functional groups. mdpi.com
NMP Block Controlled radical polymerization mediated by a stable nitroxide radical. Particularly effective for styrenic monomers. cmu.edu

Structure-Property Relationships in Poly(this compound) and its Copolymers

The physical and chemical properties of polymers derived from this compound are directly linked to the monomer's structure, the resulting polymer's architecture, and the influence of its substituents.

The substituents on the vinylbenzene ring—one ethyl group and two methoxy groups—play a crucial role in the polymerization behavior of this compound.

Electronic Effects: The two methoxy groups (-OCH₃) are electron-donating groups. They increase the electron density on the aromatic ring and, to some extent, on the vinyl group through resonance. This can affect the reactivity of the monomer in radical and ionic polymerizations. In radical copolymerization, the reactivity of substituted vinylbenzenes is influenced by the electronic nature of the ring substituents. nih.govresearchgate.net

Steric Effects: The ethyl group (-CH₂CH₃) and the methoxy groups at positions 1, 4, and 5 introduce steric hindrance around the vinyl group. This bulkiness can influence the rate of propagation during polymerization by making it more difficult for incoming monomers to approach the growing polymer chain end. This can lead to lower polymerization rates compared to less substituted styrenes.

The structure of the this compound repeating unit has a significant impact on the macroscopic properties of the resulting homopolymer and its copolymers.

Glass Transition Temperature (Tg): The Tg is the temperature at which a polymer transitions from a rigid, glassy state to a more flexible, rubbery state. The bulky and rigid nature of the substituted benzene (B151609) ring in the polymer backbone restricts segmental motion. This leads to a higher Tg compared to polymers with more flexible side chains. For comparison, the Tg of polystyrene is around 100°C. The presence of the ethyl and dimethoxy substituents on the phenyl ring in poly(this compound) would be expected to further increase the Tg due to increased steric hindrance and chain rigidity. Several factors, including molecular weight and measurement method, can influence reported Tg values.

Thermal Stability: The thermal stability of a polymer is influenced by the nature of its chemical bonds and side groups. researchgate.netresearchgate.net The degradation of polymers based on substituted vinylbenzenes typically involves chain scission and depolymerization. The presence of the methoxy and ethyl groups can affect the degradation mechanism and the onset temperature of decomposition. The thermal stability of copolymers is often investigated using thermogravimetric analysis (TGA). researchgate.netresearchgate.net

Table 2: Glass Transition Temperatures of Related Polystyrenes This table is interactive. You can sort and filter the data.

Polymer Repeating Unit Substituents Tg (°C)
Styrene None 100
4-Acetoxystyrene -OCOCH₃ 116
4-Bromostyrene -Br 118
2,4-Dimethylstyrene 2,4-di(-CH₃) 112
4-Ethoxystyrene 4-O-CH₂CH₃ 86
This compound 1-Et, 4,5-di(OMe) (Estimated > 100)

Linear vs. Branched: Linear polymers consist of a single, unbranched chain. Branched architectures, such as graft copolymers, have side chains extending from a central backbone. Graft copolymers often exhibit different solution and melt properties, such as lower viscosity compared to their linear analogues of similar molecular weight, due to their more compact structure. mdpi.com

Block Copolymers: The performance of block copolymers is dominated by their ability to self-assemble into ordered nanostructures (e.g., lamellae, cylinders, spheres). This microphase separation arises from the thermodynamic incompatibility of the constituent blocks. scu.ac.ir By incorporating blocks of poly(this compound) with other polymer blocks (e.g., a rubbery polymer), it is possible to create materials like thermoplastic elastomers, where the glassy domains of the substituted polystyrene would act as physical crosslinks. nasa.gov

Design and Synthesis of Functional Polymeric Materials

The unique chemical structure of this compound offers opportunities for the design of specialized polymeric materials with advanced functions.

Conjugated polymers are characterized by a backbone of alternating single and double bonds, which allows for the delocalization of π-electrons. This structure imparts unique electronic and optical properties, making them suitable for applications in devices like LEDs, solar cells, and sensors. sigmaaldrich.com

While poly(this compound) itself is not a conjugated polymer due to the saturated aliphatic backbone formed during vinyl polymerization, its electron-rich dimethoxybenzene side groups offer potential for creating functional electronic materials.

Precursors for Conjugated Systems: The polymer could serve as a precursor that undergoes post-polymerization reactions to introduce conjugation into the backbone or side chains.

Copolymerization: this compound can be copolymerized with other monomers that are known to form conjugated systems. For instance, copolymers incorporating electron-rich units like dialkoxybenzodithiophene have been synthesized to create materials with specific electronic properties. researchgate.net The inclusion of the this compound unit could be used to tune the solubility, morphology, and electronic energy levels of the final conjugated copolymer.

Host Materials: The polymer could act as a host matrix for dispersing active electronic or photonic molecules, with the polar methoxy groups potentially improving compatibility and dispersion. The development of functionalized monomers is crucial for creating novel conjugated polymers with designed structures and properties for specific applications. sigmaaldrich.com The glass transition temperature is also a critical property for conjugated polymers, as it affects the morphological stability and performance of electronic devices. scispace.com

High-Performance Specialty Polymers

There is currently no publicly available scientific literature or research data on the synthesis or properties of high-performance specialty polymers derived from this compound. Searches of academic and patent databases did not yield any studies describing the homopolymerization or copolymerization of this specific monomer to create polymers with specialized, high-performance characteristics. Consequently, there are no research findings or data tables to present regarding its application in this area.

Cross-linked Networks and Hydrogels

There is no available scientific literature or research data concerning the development of cross-linked networks or hydrogels using this compound as a monomer or cross-linking agent. Scientific database searches yielded no results on the investigation of this compound for the formation of three-dimensional polymer networks or water-swellable hydrogel materials. As a result, there is no information on reaction methodologies, network properties, or the performance of such materials.

Spectroscopic and Advanced Analytical Characterization Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for determining the precise structure of 1-Ethyl-4,5-dimethoxy-2-vinylbenzene. Through one-dimensional (¹H and ¹³C) and two-dimensional experiments, the connectivity of all atoms can be unambiguously established. The following data is predicted based on established substituent effects on benzene (B151609) rings.

The ¹H NMR spectrum of this compound is expected to show distinct signals for the aromatic, vinyl, ethyl, and methoxy (B1213986) protons. The electron-donating nature of the methoxy and alkyl groups influences the chemical shifts of the aromatic protons, causing them to appear at relatively shielded (upfield) positions.

The two aromatic protons (H-3 and H-6) would appear as singlets due to the lack of adjacent protons for spin-spin coupling. The vinyl group protons will present a characteristic AMX spin system with distinct coupling constants for geminal, cis, and trans relationships. The ethyl group protons will show a classic quartet and triplet pattern.

Predicted ¹H NMR Data

Proton Assignment Predicted Chemical Shift (δ, ppm) Predicted Multiplicity Predicted Coupling Constant (J, Hz)
H-3 ~6.85 s (singlet) -
H-6 ~6.95 s (singlet) -
Vinyl CH ~6.70 dd (doublet of doublets) Jtrans = ~17.6, Jcis = ~10.9
Vinyl CH2 (trans to aryl) ~5.75 d (doublet) Jtrans = ~17.6
Vinyl CH2 (cis to aryl) ~5.25 d (doublet) Jcis = ~10.9
OCH3 (at C-4) ~3.88 s (singlet) -
OCH3 (at C-5) ~3.85 s (singlet) -
Ethyl CH2 ~2.60 q (quartet) J = ~7.5

The ¹³C NMR spectrum provides information on all unique carbon environments within the molecule. The spectrum is expected to show ten distinct signals: six for the aromatic ring carbons (four substituted and two proton-bearing) and four for the substituent carbons (vinyl, ethyl, and methoxy). The chemical shifts of the aromatic carbons are heavily influenced by the oxygen atoms of the methoxy groups, which cause significant deshielding of the directly attached carbons (C-4 and C-5).

Predicted ¹³C NMR Data

Carbon Assignment Predicted Chemical Shift (δ, ppm)
C-1 ~135.0
C-2 ~130.0
C-3 ~112.0
C-4 ~148.5
C-5 ~149.0
C-6 ~110.0
Vinyl CH ~136.0
Vinyl CH2 ~114.0
OCH3 (at C-4) ~56.0
OCH3 (at C-5) ~55.8
Ethyl CH2 ~29.0

Two-dimensional (2D) NMR experiments are essential for confirming the assignments made from 1D spectra and establishing the complete molecular structure.

COSY (Correlation Spectroscopy): This experiment would confirm proton-proton couplings. Key expected correlations include:

The vinyl CH proton showing cross-peaks with the two vinyl CH₂ protons.

The ethyl CH₂ protons showing a cross-peak with the ethyl CH₃ protons.

No correlations would be observed for the aromatic singlets (H-3, H-6) or the methoxy singlets, confirming their isolation from other proton environments.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates protons with their directly attached carbons. rsc.org It would confirm the following assignments:

H-3 with C-3.

H-6 with C-6.

Each vinyl proton with its respective vinyl carbon.

The methoxy protons with the methoxy carbons.

The ethyl CH₂ and CH₃ protons with their corresponding carbons.

HMBC (Heteronuclear Multiple Bond Correlation): This is a crucial experiment for establishing long-range (2-3 bond) correlations, which piece together the molecular skeleton. rsc.org Expected key correlations to confirm the substitution pattern would include:

The ethyl CH₂ protons to C-1, C-2, and C-6 of the aromatic ring.

The vinyl CH proton to C-1, C-2, and C-3 of the aromatic ring.

The aromatic proton H-3 to C-1, C-2, C-4, and C-5.

The methoxy protons at C-4 to the C-4 carbon.

The methoxy protons at C-5 to the C-5 carbon.

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment reveals through-space proximity of protons. It would be useful to confirm the spatial arrangement of the substituents. For instance, a NOESY correlation would be expected between the vinyl CH proton and the aromatic proton at H-3, and between the ethyl CH₂ protons and the aromatic proton at H-6.

Infrared (IR) and Raman Spectroscopy

Vibrational spectroscopy techniques like IR and Raman are used to identify the functional groups within the molecule based on their characteristic vibrational frequencies.

The IR and Raman spectra of this compound would be dominated by absorptions corresponding to its key structural features.

Aromatic C-H Stretch: Aromatic C-H stretching vibrations typically appear above 3000 cm⁻¹. spectroscopyonline.com

Aliphatic C-H Stretch: The C-H stretching vibrations of the ethyl and methoxy groups are expected just below 3000 cm⁻¹.

C=C Stretches: The spectrum will feature two types of C=C stretching bands. The vinyl C=C stretch is expected around 1630 cm⁻¹, while the aromatic ring C=C stretching vibrations typically appear as a pair of bands around 1600 cm⁻¹ and 1475 cm⁻¹. spectroscopyonline.compressbooks.pub

C-O-C Ether Stretches: Aryl alkyl ethers display characteristic strong C-O-C stretching bands. An asymmetric stretch is expected in the 1275-1200 cm⁻¹ region, and a symmetric stretch is expected around 1050-1010 cm⁻¹. spectroscopyonline.compressbooks.publibretexts.org

Out-of-Plane Bending: The substitution pattern on the benzene ring (1,2,4,5-tetrasubstituted) would give rise to a characteristic C-H out-of-plane bending ("wagging") vibration in the 900-850 cm⁻¹ region. The vinyl group also has strong out-of-plane bending modes, typically near 990 cm⁻¹ and 910 cm⁻¹.

Predicted Characteristic Vibrational Frequencies

Vibrational Mode Predicted Frequency Range (cm⁻¹) Expected Intensity
Aromatic C-H Stretch 3100 - 3000 Medium-Weak
Aliphatic C-H Stretch 3000 - 2850 Medium-Strong
Vinyl C=C Stretch ~1630 Medium
Aromatic C=C Stretch ~1600 and ~1475 Medium-Strong
Asymmetric C-O-C Stretch 1275 - 1200 Strong
Symmetric C-O-C Stretch 1050 - 1010 Strong
Vinyl C-H Out-of-Plane Bend ~990 and ~910 Strong

Vibrational spectroscopy can, in principle, be used to study the conformational isomers (rotamers) of this compound. The primary sources of conformational flexibility are the rotation around the single bonds connecting the ethyl and vinyl groups to the aromatic ring.

Different rotational orientations can lead to subtle but measurable shifts in the vibrational frequencies of the C-H bending modes and the C-C stretching modes associated with these substituents. For a molecule like styrene (B11656), the planarity of the vinyl group with respect to the ring is a key conformational feature. acs.org By comparing experimental spectra with theoretical calculations for different conformers, it is possible to determine the most stable conformation in a given state (gas, liquid, or solid). Temperature-dependent IR or Raman studies could also reveal the presence of multiple conformers in equilibrium, as the relative intensities of bands corresponding to different rotamers would change with temperature.

Ultraviolet-Visible (UV-Vis) Absorption and Emission Spectroscopy

UV-Vis spectroscopy is a powerful technique for investigating compounds with chromophores, which are parts of a molecule that absorb light in the ultraviolet or visible regions of the electromagnetic spectrum. The analysis of this compound by UV-Vis spectroscopy would focus on the electronic transitions within its conjugated system.

The primary chromophore in this compound is the vinylbenzene (styrene) moiety. The absorption of UV radiation by this system excites electrons from lower-energy molecular orbitals to higher-energy ones. The most significant of these are the π → π* transitions, where an electron from a π bonding orbital is promoted to a π* antibonding orbital. shu.ac.uklibretexts.org

The vinyl group (-CH=CH₂) is conjugated with the benzene ring, creating an extended π-electron system. This conjugation lowers the energy gap between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). libretexts.org Compared to unconjugated benzene, this extended conjugation shifts the absorption maximum (λmax) to longer wavelengths, a phenomenon known as a bathochromic or red shift. youtube.com

Furthermore, the benzene ring is substituted with an ethyl group and two methoxy groups. These alkyl and alkoxy groups act as auxochromes—substituents that, while not chromophores themselves, modify the absorption characteristics of the main chromophore. youtube.comslideshare.net

Ethyl Group (-CH₂CH₃): This alkyl group has a weak electron-donating effect (hyperconjugation) that can cause a small bathochromic shift.

Methoxy Groups (-OCH₃): The oxygen atoms in the methoxy groups possess lone pairs of electrons that can be delocalized into the aromatic ring's π system (a +M or mesomeric effect). This increased electron density and extension of the conjugated system further lowers the HOMO-LUMO energy gap, leading to a significant bathochromic shift compared to styrene or ethyl-vinylbenzene.

Therefore, the principal π → π* transition for this compound is expected to occur at a longer wavelength than that of styrene (λmax ≈ 245 nm).

The polarity of the solvent can influence the UV-Vis absorption spectrum of a molecule. For π → π* transitions, an increase in solvent polarity typically stabilizes both the ground state and the excited state. However, the excited state is generally more polar and is stabilized to a greater extent, leading to a small bathochromic (red) shift. youtube.com

Changes in the absorption intensity (molar absorptivity, ε) are also observed and are termed hyperchromic (intensity increase) or hypochromic (intensity decrease) shifts. youtube.comyoutube.comcleanenergywiki.org These effects can arise from solvent-solute interactions that may alter the geometry of the molecule or the probability of the electronic transition. youtube.combbec.ac.in For instance, specific interactions like hydrogen bonding between a protic solvent and the methoxy groups could influence the electronic distribution and, consequently, the absorption intensity.

The table below illustrates the expected solvatochromic effects on the primary π → π* transition of this compound in solvents of varying polarity.

Interactive Data Table: Hypothetical Solvent Effects on λmax

SolventPolarity IndexExpected λmax (nm)Expected Shift Type
n-Hexane0.1~255Reference
Diethyl Ether2.8~257Bathochromic
Acetonitrile (B52724)5.8~259Bathochromic
Ethanol4.3~260Bathochromic

Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is invaluable for determining the molecular weight and elemental formula of a compound and for deducing its structure by analyzing its fragmentation patterns.

High-resolution mass spectrometry can measure the m/z of an ion to several decimal places. libretexts.org This high precision allows for the unambiguous determination of a molecule's elemental composition from its exact mass. uky.edumestrelabcn.com For this compound, the molecular formula is C₁₂H₁₆O₂. Using the precise masses of the most abundant isotopes (¹²C, ¹H, ¹⁶O), the expected monoisotopic mass can be calculated with high accuracy. This experimental value would serve to confirm the chemical formula. youtube.comresearchgate.net

Interactive Data Table: HRMS Data for [M]⁺ of C₁₂H₁₆O₂

ParameterValue
Molecular FormulaC₁₂H₁₆O₂
Nominal Mass192 Da
Monoisotopic Mass (Calculated)192.11503 Da
Required Mass Accuracy (typical)< 5 ppm

In electron ionization mass spectrometry (EI-MS), the molecule is bombarded with high-energy electrons, leading to the formation of a molecular ion (M⁺˙) which then undergoes fragmentation. The analysis of these fragment ions provides a "fingerprint" that helps to confirm the molecular structure. The fragmentation of this compound is expected to follow predictable pathways based on the stability of the resulting carbocations and radicals.

Key expected fragmentation pathways include:

Benzylic Cleavage: The most common fragmentation for alkylbenzenes is the cleavage of the bond beta to the aromatic ring. thieme-connect.dedocbrown.info For the ethyl group, this would involve the loss of a methyl radical (•CH₃) to form a highly stable, resonance-stabilized benzylic cation. This fragment is often the base peak (most abundant ion) in the spectrum of ethylbenzene derivatives. pearson.com

Fragmentation of Methoxy Groups: Aromatic ethers can fragment through the loss of a methyl radical (•CH₃) from a methoxy group, followed by the loss of a neutral carbon monoxide (CO) molecule. miamioh.edu Another common pathway is the loss of formaldehyde (CH₂O). researchgate.net

The table below outlines the plausible major fragments for this compound.

Interactive Data Table: Predicted Mass Fragments

m/z (Daltons)Proposed Ion StructureFragmentation Pathway
192[C₁₂H₁₆O₂]⁺˙Molecular Ion (M⁺˙)
177[C₁₁H₁₃O₂]⁺M⁺˙ - •CH₃ (Benzylic cleavage)
162[C₁₀H₁₀O₂]⁺˙M⁺˙ - CH₂=CH₂ (McLafferty-like rearrangement)
147[C₉H₇O₂]⁺ tricliniclabs.com⁺ - CH₂O

Chromatographic Techniques for Purity and Mixture Analysis

Chromatography is essential for separating the components of a mixture and for determining the purity of a compound. nih.gov For a moderately polar and volatile compound like this compound, both gas and liquid chromatography would be suitable.

Gas Chromatography (GC): GC is well-suited for the analysis of volatile and thermally stable compounds. tdi-bi.com The compound would be vaporized and separated on a capillary column. A nonpolar or mid-polarity stationary phase, such as one based on 5% phenyl polysiloxane (e.g., HP-5MS), would be appropriate. pragolab.cz Separation is based on the compound's boiling point and its interaction with the stationary phase. tdi-bi.com GC coupled with a mass spectrometer (GC-MS) is particularly powerful, providing both separation and structural identification of the main compound and any impurities. jordilabs.com

High-Performance Liquid Chromatography (HPLC): HPLC is a versatile technique for purity assessment. wikipedia.org A reversed-phase (RP-HPLC) method would be the most common choice. uhplcs.comlibretexts.org In RP-HPLC, the stationary phase is nonpolar (e.g., C18-bonded silica), and the mobile phase is a polar solvent mixture, such as water/acetonitrile or water/methanol. wikipedia.org More nonpolar compounds interact more strongly with the stationary phase and have longer retention times. This technique would effectively separate this compound from more polar or less polar impurities.

Interactive Data Table: Exemplar Chromatographic Conditions

TechniqueStationary PhaseMobile Phase / Carrier GasDetectionPurpose
GC5% Phenyl PolysiloxaneHeliumMS, FIDPurity, Impurity ID
HPLCC18 (Octadecylsilane)Acetonitrile/Water GradientUV (at λmax)Purity, Quantitation

Gas Chromatography-Mass Spectrometry (GC-MS)

Gas Chromatography-Mass Spectrometry is a powerful technique for the separation and identification of volatile and semi-volatile organic compounds. For a compound with the molecular structure of "this compound," GC-MS would provide critical information on its purity, molecular weight, and fragmentation pattern, which aids in structural elucidation.

Research Findings and Methodology

Given the absence of direct studies, a proposed GC-MS method would be based on methodologies used for similar aromatic hydrocarbons. The analysis would involve injecting a vaporized sample into a gas chromatograph, where it is separated based on its boiling point and interaction with a stationary phase within a capillary column. As the separated components exit the column, they enter a mass spectrometer, which ionizes the molecules and separates the resulting fragments based on their mass-to-charge ratio.

A suitable capillary column for this analysis would likely be a non-polar or semi-polar column, such as one coated with 5% phenyl methyl siloxane. nih.gov The temperature of the column would be programmed to start at a lower temperature and gradually increase to ensure the separation of any potential impurities from the target compound. nih.gov The mass spectrometer would typically be operated in electron-impact (EI) mode, which provides reproducible fragmentation patterns that can be compared to spectral libraries, although a specific library entry for this compound may not exist.

The expected mass spectrum of "this compound" would show a molecular ion peak corresponding to its molecular weight. Key fragmentation patterns would likely involve the loss of methyl groups (CH₃) from the methoxy substituents and the loss of an ethyl group (C₂H₅).

Below is a table outlining a potential GC-MS methodology for the analysis of "this compound."

ParameterSuggested ConditionPurpose
Column HP-5MS (30 m x 0.25 mm, 0.25 µm film thickness) or similarProvides good separation for a wide range of aromatic compounds.
Carrier Gas Helium at a constant flow rate (e.g., 1.0 mL/min)Inert gas to carry the sample through the column.
Injection Mode Split/SplitlessTo introduce a small, representative sample onto the column.
Injector Temperature 250 °CEnsures complete vaporization of the sample.
Oven Program Initial temp. 80°C, ramp at 10°C/min to 250°C, hold for 5 minTo separate compounds with different boiling points.
MS Detector Electron Impact (EI) at 70 eVStandard ionization technique for generating reproducible mass spectra.
Mass Range 40-400 amuTo detect the molecular ion and key fragments of the compound.

Computational and Theoretical Investigations of 1 Ethyl 4,5 Dimethoxy 2 Vinylbenzene

Prediction and Simulation of Spectroscopic Parameters

Time-Dependent DFT (TD-DFT) for Electronic Excitation Energies and UV-Vis Spectra

Time-Dependent Density Functional Theory (TD-DFT) is a quantum mechanical method used to predict the electronic absorption spectra (UV-Vis) of molecules. researchgate.net This technique calculates the energies of electronic transitions from the ground state to various excited states, which correspond to the absorption of light at specific wavelengths. For a molecule like 1-Ethyl-4,5-dimethoxy-2-vinylbenzene, TD-DFT can elucidate how the ethyl, dimethoxy, and vinyl substituents on the benzene (B151609) ring influence its photophysical properties.

The calculations would reveal the primary electronic transitions, such as π→π* transitions characteristic of aromatic systems. The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial in this context. For instance, in studies of other D-π-A (Donor-π-Acceptor) small molecules containing dimethoxy vinylbenzene units, the HOMO and LUMO energy levels were found to be approximately -5.32 eV and -3.26 eV, respectively. researchgate.netmdpi.com These values are critical for determining the electronic band gap, which was estimated to be around 2.06 eV for a related compound. researchgate.netmdpi.com Such calculations for this compound would predict its absorption maxima (λmax) and help understand its color and photochemical reactivity.

Table 1: Representative TD-DFT Data for a Related Dimethoxy Vinylbenzene Derivative

Parameter Value
HOMO Energy -5.32 eV
LUMO Energy -3.26 eV
Band Gap (Eg) 2.06 eV
Maximum Absorbance (λmax) ~515 nm

Data derived from studies on a D-π-A molecule incorporating a dimethoxy vinylbenzene unit. researchgate.netmdpi.com

Mechanistic Elucidation of Reactions through Computational Modeling

Computational modeling, particularly using Density Functional Theory (DFT), is indispensable for understanding the detailed mechanisms of chemical reactions. By calculating the energies of reactants, intermediates, transition states, and products, a complete picture of the reaction pathway can be constructed. For reactions involving this compound, such as polymerization, oxidation, or cycloaddition, DFT can clarify the step-by-step process at a molecular level. rsc.orgacs.org

A key aspect of mechanistic studies is the identification of the transition state (TS)—the highest energy point along the reaction coordinate. The energy difference between the reactants and the transition state is the activation energy or reaction barrier, which determines the reaction rate. For reactions involving substituted styrenes, such as an Fe(III)-catalyzed amidomethylation, DFT calculations have been used to locate transition states and compute these barriers. rsc.org For example, in an intramolecular aza-Prins reaction of a styrene (B11656) derivative, a low energy barrier of 7.0 kcal mol−1 was calculated, indicating a facile cyclization process. rsc.org Similar calculations for this compound would identify the most plausible reaction mechanisms by comparing the energy barriers of competing pathways.

The solvent in which a reaction occurs can significantly influence its mechanism and rate. Computational models can account for these effects using either implicit or explicit solvation models. In DFT studies on the trifluoromethylation and oximation of aryl-substituted ethylenes, calculations showed that the presence of water could significantly lower the energy barrier of the rate-limiting proton transfer step. researchgate.net The barrier decreased from 57.80 kcal mol−1 in a vacuum to 12.98 kcal mol−1 with water-mediated transfer, demonstrating the crucial role of the solvent. researchgate.net Investigating the reactions of this compound would require appropriate solvation models to accurately predict its behavior in different solvent environments.

Molecular Dynamics Simulations for Dynamic Behavior and Interactions

While DFT is excellent for studying static structures and reaction pathways, Molecular Dynamics (MD) simulations provide insight into the dynamic behavior of molecules over time. MD simulations model the movements of atoms and molecules by solving Newton's equations of motion. For this compound, MD simulations could be used to study its conformational flexibility, particularly the rotation around the single bonds connecting the ethyl and vinyl groups to the benzene ring. In a solvent, MD can also simulate how solvent molecules arrange around the solute and how the molecule interacts with other species in solution, such as in the pre-organization stages of a chemical reaction or during polymer chain growth.

Quantitative Structure-Reactivity and Structure-Property Relationship Studies (QSAR/QSPR)

Quantitative Structure-Activity/Property Relationship (QSAR/QSPR) models are statistical methods that correlate the chemical structure of molecules with their biological activity or physical properties. These models are built by developing mathematical relationships between calculated molecular descriptors (e.g., electronic, steric, or hydrophobic parameters) and an observed property for a series of related compounds.

A hypothetical QSAR/QSPR study involving this compound would include synthesizing or computationally designing a series of related vinylbenzene derivatives with varying substituents. By calculating a range of molecular descriptors for each compound and measuring a specific property (e.g., reactivity in a polymerization reaction, absorption wavelength), a predictive model could be developed. This model could then be used to estimate the properties of new, untested vinylbenzene derivatives, guiding the design of molecules with desired characteristics.

Advanced Catalytic Applications and Mechanistic Studies Involving 1 Ethyl 4,5 Dimethoxy 2 Vinylbenzene and Its Analogues

Homogeneous Catalysis

Homogeneous catalysis, where the catalyst is in the same phase as the reactants, offers high selectivity and mild reaction conditions for the functionalization of 1-Ethyl-4,5-dimethoxy-2-vinylbenzene and its analogues.

Transition Metal-Catalyzed Coupling Reactions

Transition metal catalysis is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon and carbon-heteroatom bonds with high efficiency. For vinylarenes like this compound, palladium-catalyzed cross-coupling reactions are particularly prominent.

The Heck reaction , which couples an unsaturated halide with an alkene, is a powerful tool for the synthesis of substituted alkenes. nih.govnih.govmdpi.com In the context of this compound, this reaction would typically involve the coupling of an aryl or vinyl halide with the vinyl group of the substrate. The general mechanism proceeds through a catalytic cycle involving oxidative addition of the halide to a Pd(0) complex, migratory insertion of the alkene, β-hydride elimination, and reductive elimination to regenerate the catalyst. nih.govlibretexts.org The electron-donating methoxy (B1213986) groups in this compound can influence the regioselectivity of the migratory insertion step.

The Suzuki-Miyaura coupling provides another versatile method for C-C bond formation, coupling an organoboron compound with an organic halide or triflate. libretexts.org This reaction is known for its mild conditions and tolerance of a wide range of functional groups. youtube.comtcichemicals.com For instance, a derivative of our target molecule, such as a borylated version of this compound, could be coupled with various aryl or vinyl halides to generate more complex molecular architectures. The catalytic cycle is similar to the Heck reaction, involving oxidative addition, transmetalation with the organoboron species, and reductive elimination. libretexts.org

Table 1: Representative Conditions for Palladium-Catalyzed Cross-Coupling of Vinylarenes

Coupling ReactionCatalystLigandBaseSolventTemperature (°C)Yield (%)Reference
Heck ReactionPd(OAc)₂PPh₃Et₃NDMF10085-95 acs.org
Suzuki-MiyauraPd(PPh₃)₄-K₂CO₃Toluene/H₂O8090-98 nih.gov

Note: The data in this table are illustrative for typical vinylarenes and may not represent specific results for this compound due to a lack of specific literature data.

Organocatalysis in Vinylbenzene Functionalization

Organocatalysis, the use of small organic molecules as catalysts, has emerged as a powerful strategy in asymmetric synthesis, offering an alternative to metal-based catalysts. For electron-rich styrenes like this compound, various organocatalytic transformations can be envisioned.

Asymmetric epoxidation of the vinyl group would lead to the formation of chiral epoxides, which are valuable synthetic intermediates. Ketone-derived organocatalysts, such as those developed by Shi, are effective for the epoxidation of a variety of alkenes. sigmaaldrich.com The mechanism involves the formation of a reactive dioxirane intermediate from the ketone and an oxidant, which then transfers an oxygen atom to the alkene.

Another important transformation is the asymmetric Michael addition , where a nucleophile adds to the β-position of the vinyl group, activated by an appropriate organocatalyst. Chiral amines or thioureas are commonly used to catalyze these reactions, proceeding through iminium or enamine intermediates, or through hydrogen bonding activation.

Photoredox Catalysis for Novel Transformations

Visible-light photoredox catalysis utilizes the energy of light to initiate single-electron transfer (SET) processes, enabling a wide range of chemical transformations under mild conditions. semanticscholar.org For electron-rich styrenes, oxidative quenching of the excited-state photocatalyst can generate a radical cation intermediate, which can then undergo various reactions.

One such transformation is the [2+2] cycloaddition , where two alkene units combine to form a cyclobutane ring. nih.govnih.gov Photoredox catalysis can facilitate this reaction by generating the radical cation of the styrene (B11656), which then reacts with another molecule of the styrene. This method avoids the need for high-energy UV light typically required for photochemical cycloadditions. nih.gov

Heterogeneous Catalysis

Heterogeneous catalysis, where the catalyst is in a different phase from the reactants, offers advantages in terms of catalyst separation and recycling.

Surface Adsorption and Reaction Mechanisms on Solid Catalysts

The interaction of this compound with the surface of a solid catalyst is the first and crucial step in any heterogeneous catalytic process. The nature of this adsorption depends on the properties of both the molecule and the catalyst surface.

On acidic catalysts such as zeolites, the aromatic ring or the vinyl group can interact with the Brønsted or Lewis acid sites. uiowa.edu This interaction can lead to various reactions, including polymerization, isomerization, or cracking, depending on the reaction conditions and the strength of the acid sites. The methoxy groups, being electron-donating, can enhance the basicity of the aromatic ring, influencing its adsorption on acidic surfaces.

The adsorption on metal surfaces is also of great interest. The π-system of the vinyl group and the aromatic ring can interact with the d-orbitals of the metal, leading to chemisorption. This is a key step in hydrogenation or oxidation reactions catalyzed by supported metal nanoparticles.

Design and Synthesis of Supported Catalysts

To enhance the stability and reusability of homogeneous catalysts, they are often immobilized on solid supports.

Supported palladium catalysts are widely used for cross-coupling reactions like the Heck and Suzuki-Miyaura reactions. nih.govmdpi.com Palladium nanoparticles can be supported on various materials, including activated carbon, metal oxides, and polymers. Polystyrene-based supports are particularly attractive due to their chemical inertness and compatibility with organic solvents. tcichemicals.com

Supported organocatalysts are also an active area of research. Chiral organocatalysts can be anchored to solid supports such as silica or polymers. This allows for the use of these catalysts in continuous flow reactors and simplifies product purification. For instance, proline derivatives have been supported on polystyrene and used for asymmetric aldol (B89426) reactions in water.

Table 2: Common Supports for Heterogeneous Catalysts

Catalyst TypeSupport MaterialAdvantagesPotential Applications
Palladium NanoparticlesActivated CarbonHigh surface area, low costHeck, Suzuki-Miyaura Coupling
Chiral AminePolystyreneSwellable in organic solvents, tunableAsymmetric Michael Addition
Brønsted AcidZeoliteShape selectivity, high thermal stabilityIsomerization, Cracking

Note: This table provides general information on supported catalysts and their potential applications for vinylarenes.

Catalytic Hydrogenation and Dehydrogenation Processes

Catalytic hydrogenation and dehydrogenation are fundamental transformations in organic synthesis, enabling the interconversion of saturated and unsaturated functionalities. In the context of this compound and its structural analogues, these processes target the ethyl and vinyl substituents on the benzene (B151609) ring.

Hydrogenation of the vinyl group is a common application. Palladium-based catalysts, particularly palladium on carbon (Pd/C), are highly effective for the selective hydrogenation of carbon-carbon double bonds. mdpi.com In reactions involving vinyl derivatives, such as vinyl ethers, Pd/C catalysts have demonstrated high activity, leading to the selective formation of the corresponding ethyl ethers with conversions reaching nearly 100% under mild conditions. mdpi.com The hydrogenation of the C=C bond in vinyl groups is generally favored over the hydrogenolysis of other bonds, and palladium catalysts are noted for being less active in side reactions like hydrogenolysis compared to platinum-based systems. mdpi.com The process for an analogue like 5-vinyl-2-norbornene proceeds through a complex mechanism involving intermediate isomers to ultimately form the saturated ethylnorbornane. researchgate.net This suggests that the hydrogenation of this compound would selectively convert the vinyl group to an ethyl group, yielding 1,2-diethyl-4,5-dimethoxybenzene (B1643982).

Dehydrogenation , conversely, involves the conversion of an ethyl group to a vinyl group, a critical industrial process for producing styrene from ethylbenzene. This endothermic reaction is typically performed at high temperatures (600-640°C) using catalysts, often iron oxide-based, in fixed-bed reactors. scilit.comresearchgate.net To overcome equilibrium limitations, membrane reactor technology has been explored. By selectively removing hydrogen, a product of the reaction, the equilibrium can be shifted to favor higher conversion of ethylbenzene and improved yield of styrene. scilit.comresearchgate.netresearchgate.net Studies using commercial alumina membrane tubes packed with granular catalysts have shown that as hydrogen is removed, the conversion of ethylbenzene and the yield of styrene can be significantly increased. scilit.comresearchgate.net For instance, improvements in ethylbenzene conversion of over 10% and in styrene yield of nearly 20% have been observed when using a membrane reactor compared to a conventional reactor without a membrane. researchgate.net

The following table summarizes the performance of different catalysts in the dehydrogenation of ethylbenzene to styrene in a membrane reactor, illustrating the potential improvements in conversion and yield.

CatalystEthylbenzene Conversion (XEB) without Membrane (%)Ethylbenzene Conversion (XEB) with Membrane (%)Styrene Yield (YST) without Membrane (%)Styrene Yield (YST) with Membrane (%)
Industrial Catalyst 47.4552.7640.1748.2
Catalyst A 46.651.333.139.7
Catalyst B 52.357.228.435.6
Catalyst C 51.361.844.057.1
Data sourced from a study on catalytic dehydrogenation in membrane reactors. researchgate.net

Insights into Catalyst Deactivation and Regeneration

Catalyst deactivation, the loss of catalytic activity over time, is a significant issue in industrial processes. The mechanisms of deactivation can be diverse, ranging from poisoning and fouling to thermal degradation.

In hydrogenation processes, particularly in streams like pyrolysis gasoline (pygas) which contains various unsaturated compounds, catalyst deactivation can be rapid. axens.net Deactivation can be caused by several types of contaminants:

Inhibitors : These substances, such as carbon monoxide (CO), compete with reactants for the catalyst's active sites. The effect is often reversible, and activity can be restored once the inhibitor is removed from the feed. axens.net

Temporary Poisons : These compounds, like certain sulfur species or a combination of free water and caustic soda, adsorb strongly to the active surface. Catalyst activity can typically be recovered through specific treatments like hot hydrogen stripping, which requires a unit shutdown. axens.net

Permanent Poisons : Substances like arsine, lead, or mercury can cause irreversible loss of activity. axens.net

Another common cause of deactivation is the physical blockage of the catalyst's pores. This can occur when reactants, intermediates, or products accumulate within the porous structure, hindering the transport of molecules to and from the active sites. mdpi.com

In high-temperature dehydrogenation of ethylbenzene, a primary cause of deactivation is coke deposition . youtube.com Coke, or amorphous carbon, forms on the catalyst surface, blocking active sites.

Catalyst regeneration aims to restore the activity of a deactivated catalyst. The method employed depends on the cause of deactivation.

For coke deposition, regeneration is often achieved by burning off the coke in a controlled atmosphere, such as air diluted with nitrogen. youtube.com

When deactivation is due to pore blockage by organic residues, a regeneration method involving washing the catalyst with solvents like chloroform and glacial acetic acid, combined with ultrasonic treatment, has proven effective in restoring the catalyst's structural properties and activity. mdpi.com

For temporary poisons, treatments like hot hydrogen stripping can effectively remove the adsorbed species and regenerate the catalyst. axens.net

The following table summarizes common causes of catalyst deactivation and corresponding regeneration strategies.

Deactivation MechanismCausal AgentsAffected ProcessRegeneration Method
Inhibition Carbon Monoxide (CO)HydrogenationRemoval of contaminant from feed
Poisoning (Temporary) Sulfur species, free waterHydrogenationHot H₂ stripping
Poisoning (Permanent) Arsine, lead, mercury, siliconHydrogenationNot recoverable
Fouling/Coking Carbon depositionDehydrogenationControlled burn-off with O₂/N₂
Pore Blockage Reactants, intermediates, productsHydrogenationWashing with solvents (e.g., chloroform, acetic acid)

Derivatization and Analogue Synthesis for Functional Materials Development

Synthesis of Novel Dimethoxy-Substituted Vinylbenzene Derivatives

The synthesis of novel derivatives from the 1-ethyl-4,5-dimethoxy-2-vinylbenzene scaffold can be achieved through various organic reactions. The reactivity of the vinyl group, the aromatic ring, and the methoxy (B1213986) substituents allows for a wide range of chemical modifications.

Systematic variation of the alkyl substituents on the aromatic ring of dimethoxy-vinylbenzene derivatives can significantly influence their physical and electronic properties. While specific studies on the systematic variation of the ethyl group at the 1-position of this compound are not extensively documented, the principles of electrophilic aromatic substitution on similar aromatic compounds suggest that the electron-donating nature of the ethyl group can direct further substitutions. solubilityofthings.com The length and branching of this alkyl chain can be altered by selecting appropriately substituted precursors during the synthesis of the benzene (B151609) ring. For instance, Friedel-Crafts alkylation or acylation followed by reduction are standard methods for introducing different alkyl groups onto a benzene ring. The steric and electronic effects of these alkyl groups can impact the reactivity of the vinyl group in polymerization reactions and influence the solubility and thermal properties of the resulting materials. solubilityofthings.com

The dimethoxy groups at the 4- and 5-positions of the benzene ring are key to the electronic nature of the molecule and offer sites for modification. These methoxy groups can be cleaved to the corresponding hydroquinone (B1673460) using reagents like boron tribromide, followed by re-alkylation with a variety of alkyl halides to introduce longer or functionalized ether chains. This approach allows for the incorporation of functionalities that can influence solubility, promote self-assembly, or provide reactive sites for cross-linking. For example, the introduction of oligo(ethylene glycol) chains could enhance water solubility, while the incorporation of long alkyl chains could promote organization in nonpolar media.

The vinyl group and the aromatic ring are both amenable to the introduction of additional functional groups. The vinyl group can undergo a variety of addition reactions. For instance, it can be converted to an epoxide, diol, or subjected to hydroboration-oxidation to yield an alcohol. Furthermore, the vinyl group can be modified to introduce nitro groups, as seen in the synthesis of 1-ethyl-2,5-dimethoxy-4-[(E)-2-nitrovinyl]benzene. chemspider.com

The aromatic ring, activated by the electron-donating ethyl and dimethoxy groups, is susceptible to electrophilic aromatic substitution reactions. solubilityofthings.com Halogenation, nitration, sulfonation, and Friedel-Crafts acylation can be employed to introduce a range of functional groups onto the aromatic core. These functional groups can serve as handles for further derivatization, influence the electronic properties of the molecule, or participate in intermolecular interactions. For example, the introduction of a cyano group via Knoevenagel condensation of a related benzaldehyde (B42025) derivative with a cyanoacetate (B8463686) has been demonstrated for a variety of dimethoxy-substituted phenylcyanoacrylates. chemrxiv.org

Table 1: Potential Functional Group Modifications of this compound
Modification SiteReaction TypePotential Functional GroupPotential Impact on Properties
Vinyl GroupAddition-CH(Br)CH2Br, -CH(OH)CH2OH, -CH2CH2OHIncreased polarity, reactive handles for further synthesis
Vinyl GroupNitration-CH=CHNO2Modified electronic properties, precursor for other functional groups
Aromatic RingElectrophilic Aromatic Substitution-Br, -Cl, -NO2, -SO3H, -C(O)RAltered electronic properties, sites for further derivatization
Dimethoxy ChainsEther Cleavage and Re-alkylation-O(CH2)nCH3, -O(CH2CH2O)nHModified solubility, potential for self-assembly

Synthesis of Oligomers and Dendrimers Incorporating the this compound Unit

The vinyl group of this compound makes it a suitable monomer for the synthesis of oligomers and polymers. Radical polymerization, initiated by thermal or photochemical means, can be employed to produce polystyrene-like chains. The presence of the dimethoxy and ethyl substituents would be expected to influence the polymerization kinetics and the properties of the resulting polymer, such as its glass transition temperature and solubility. Copolymers can also be synthesized by reacting this compound with other vinyl monomers, such as styrene (B11656), to tailor the properties of the final material. chemrxiv.org

Dendrimers are highly branched, monodisperse macromolecules with a well-defined architecture. nih.gov While the direct synthesis of dendrimers from this compound has not been reported, functionalized derivatives of this compound could serve as building blocks for dendritic structures. nih.gov For example, a derivative with multiple reactive sites, such as two vinyl groups or a combination of a vinyl group and another polymerizable functional group, could be used in a divergent or convergent dendrimer synthesis strategy. The resulting dendrimers would have a core derived from this compound and a periphery that could be functionalized for specific applications. nih.gov

Conjugated Systems and Extended Chromophores Based on the Dimethoxyvinylbenzene Core

The vinylbenzene core of this compound can be extended to create larger conjugated systems and chromophores. The vinyl group can participate in cross-coupling reactions, such as the Heck, Suzuki, or Stille reactions, to couple with other aromatic or vinylic species. This would extend the π-conjugation of the molecule, leading to a red shift in its absorption and emission spectra. The electron-donating nature of the dimethoxy and ethyl groups would further influence the electronic properties of these extended systems.

Another approach to extending the chromophore is through the Knoevenagel condensation of a related benzaldehyde derivative with active methylene (B1212753) compounds. This method has been used to synthesize a variety of substituted phenylcyanoacrylates with extended conjugation. nih.govresearchgate.net The resulting molecules often exhibit interesting photophysical properties and can be used as building blocks for larger conjugated polymers or as functional dyes.

Supramolecular Assembly and Self-Assembled Structures Derived from Analogues

Supramolecular assembly is the spontaneous organization of molecules into well-defined structures through non-covalent interactions such as hydrogen bonding, π-π stacking, and van der Waals forces. By introducing appropriate functional groups onto the this compound scaffold, it is possible to program its self-assembly into more complex architectures. For example, the incorporation of hydrogen-bonding moieties like amides or carboxylic acids could lead to the formation of one-dimensional chains or two-dimensional sheets.

Polymerization-induced self-assembly (PISA) is another powerful technique for creating self-assembled nanostructures. rsc.org In this approach, a soluble polymer block is chain-extended with a second monomer that forms an insoluble block, leading to the in-situ formation of micelles, vesicles, or other morphologies. rsc.org A derivative of this compound could be used as the second monomer in a PISA formulation to generate nanoparticles with a core composed of the dimethoxyvinylbenzene polymer. rsc.org The properties of these nanoparticles could be tuned by varying the length of the polymer blocks and the solvent system.

Table 2: Potential Supramolecular Structures from this compound Analogues
Analogue FunctionalizationDriving Force for AssemblyPotential Supramolecular Structure
Carboxylic acid or amide groupsHydrogen BondingChains, sheets, or helical structures
Long alkyl chainsVan der Waals InteractionsLamellar or columnar liquid crystalline phases
Incorporation into block copolymersSolvophobic Effects (PISA)Micelles, vesicles, or polymersomes
Planar aromatic extensionsπ-π StackingColumnar aggregates

Interdisciplinary Research Perspectives and Future Research Directions

Emerging Synthetic Paradigms for Complex Aromatic Vinyl Monomers

The synthesis of highly substituted aromatic vinyl monomers like 1-Ethyl-4,5-dimethoxy-2-vinylbenzene is moving beyond traditional methods, embracing more efficient, selective, and sustainable paradigms. Modern organic synthesis provides a toolkit of advanced reactions that can be adapted for the construction of such complex molecules.

Key emerging strategies include:

Cross-Coupling Reactions: Palladium-catalyzed reactions, such as Suzuki, Heck, and Stille couplings, are powerful tools for forming carbon-carbon bonds. For a molecule like this compound, a potential strategy would involve coupling a vinyl-containing organometallic reagent with a suitably functionalized 1-ethyl-2-halo-4,5-dimethoxybenzene precursor. These methods offer high functional group tolerance and stereoselectivity.

Direct C-H Vinylation: A highly atom-economical approach involves the direct vinylation of a C-H bond on the aromatic ring. This avoids the need for pre-functionalization (e.g., halogenation) of the aromatic substrate, reducing steps and waste. numberanalytics.com Rhodium and palladium catalysts are often employed for such transformations.

Wittig-type Reactions: The Wittig reaction and its variants (e.g., Horner-Wadsworth-Emmons) remain a cornerstone for converting aldehydes and ketones into alkenes. acs.org A synthetic route could involve the formylation of 1-ethyl-4,5-dimethoxybenzene followed by a Wittig reaction to install the vinyl group. acs.org Recent advancements focus on improving the E/Z selectivity and the sustainability of these reactions, for example, by using catalytic amounts of reagents.

Phase-Transfer Catalysis (PTC): For certain synthetic steps, such as alkylation or elimination reactions, PTC offers a green and efficient alternative to conventional methods. tandfonline.com It allows for the reaction of water-soluble and organic-soluble reagents in a heterogeneous system, often with milder conditions and reduced solvent usage. tandfonline.com

These modern synthetic methods represent a shift towards greater efficiency and precision in creating complex monomers for advanced materials.

Development of Advanced Polymeric Materials with Tunable Properties

The polymerization of this compound would yield a substituted polystyrene derivative. The ethyl and dimethoxy groups on the benzene (B151609) ring are expected to significantly influence the properties of the resulting polymer, offering pathways to materials with tunable characteristics. The properties of vinyl polymers can be precisely controlled through various strategies. nii.ac.jp

Influence of Substituents:

Chain Rigidity and Glass Transition Temperature (Tg): Bulky substituents on the styrene (B11656) ring, such as the ethyl and methoxy (B1213986) groups, increase steric hindrance, restricting the rotational freedom of the polymer backbone. This increased rigidity typically leads to a higher glass transition temperature (Tg) compared to unsubstituted polystyrene. nsf.gov Copolymers of styrene and maleimide (B117702) derivatives are known for their excellent thermal stability due to their inherent rigidity. researchgate.net

Solubility and Polarity: The two methoxy groups introduce polarity and the potential for hydrogen bonding with protic solvents, likely altering the solubility profile of the polymer compared to the highly nonpolar polystyrene. This could make the polymer soluble in a wider range of organic solvents.

Optical and Dielectric Properties: The electron-donating methoxy groups can influence the refractive index and dielectric constant of the material. Such modifications are crucial for applications in optics, electronics, and coatings.

Strategies for Tuning Polymer Properties:

StrategyDescriptionPotential Outcome for Poly(this compound)
Copolymerization Incorporating other vinyl monomers (e.g., styrene, acrylates, maleimides) into the polymer chain. acs.orgresearchgate.netAllows for fine-tuning of Tg, mechanical strength, solubility, and surface energy. researchgate.netacs.org
Controlled Radical Polymerization (CRP) Techniques like RAFT or ATRP to control molecular weight, polydispersity, and architecture (e.g., block copolymers). researchgate.netCreation of well-defined block copolymers with microphase-separated morphologies for nanostructured materials.
Post-Polymerization Modification Chemical modification of the polymer after synthesis.The methoxy groups could potentially be demethylated to hydroxyl groups, introducing new functionality and reactivity.

The ability to manipulate polymer properties through these methods makes monomers like this compound attractive building blocks for high-performance engineering plastics, specialty coatings, and advanced functional materials. researchgate.net

Synergistic Integration of Experimental and Computational Methodologies

The development of advanced materials increasingly relies on the powerful synergy between laboratory experiments and computational modeling. routledge.com This integrated approach accelerates the design and optimization cycle, providing deeper insights than either method could alone. For a new monomer like this compound, this synergy would be invaluable.

Computational Contributions:

Monomer Reactivity Prediction: Quantum chemical calculations (e.g., Density Functional Theory, DFT) can be used to model the electronic structure of the monomer. This helps predict its reactivity in polymerization reactions, including its reactivity ratios in copolymerization with other monomers.

Polymer Property Simulation: Molecular Dynamics (MD) simulations can model the behavior of polymer chains in bulk or in solution. mdpi.com This allows for the prediction of key material properties such as the glass transition temperature (Tg), mechanical modulus, and solubility parameters, guiding experimental efforts toward desired targets. mdpi.com

Mechanism Elucidation: When unexpected experimental results occur, computational modeling can be used to investigate potential reaction pathways, transition states, and intermediates, helping to elucidate the underlying polymerization mechanism.

Experimental Validation:

Synthesis and Characterization: The actual synthesis of the monomer and its polymerization provide the real-world data needed to validate and refine computational models.

Property Measurement: Techniques like Differential Scanning Calorimetry (DSC), Dynamic Mechanical Analysis (DMA), and Gel Permeation Chromatography (GPC) provide experimental values for Tg, mechanical properties, and molecular weight, which are used to benchmark simulation results. acs.org

Kinetic Studies: Monitoring polymerization reactions allows for the determination of kinetic parameters, which can be compared with those derived from computational models to build highly accurate predictive tools. mdpi.com

This iterative loop of prediction, synthesis, and characterization enables a more rational and efficient design of new polymeric materials with tailored properties. nih.gov

Contributions to Sustainable Chemical Synthesis and Material Science

The principles of green chemistry provide a framework for developing more environmentally benign chemical processes and products. organic-chemistry.orgepitomejournals.com The synthesis and application of this compound and its polymers can contribute to sustainability in several ways.

Sustainable Synthesis:

Atom Economy: Employing synthetic routes like direct C-H activation or catalytic additions maximizes the incorporation of reactant atoms into the final product, minimizing waste. organic-chemistry.orgchemistryviews.org

Renewable Feedstocks: Exploring synthetic pathways that start from bio-based platform chemicals rather than petroleum feedstocks is a key goal. numberanalytics.comspringerprofessional.de For instance, certain aromatic structures can be derived from lignin (B12514952) or other biomass sources. acs.org

Green Solvents and Catalysts: The use of water, supercritical CO₂, or ionic liquids as reaction media can reduce the reliance on volatile organic compounds (VOCs). organic-chemistry.org The development of recyclable heterogeneous catalysts or biocatalysts (enzymes) further enhances the sustainability of the process. epitomejournals.comnumberanalytics.com

Sustainable Materials:

Design for Degradability: While vinyl polymers are typically persistent, strategic placement of functional groups can introduce cleavable linkages into the polymer backbone or side chains, facilitating chemical recycling or biodegradation. nii.ac.jp

High-Performance Materials for Efficiency: Developing durable, lightweight polymers can contribute to energy savings in applications like transportation and construction. The unique properties imparted by the monomer's substituents could lead to materials with extended service life, reducing the need for replacement.

Replacing Hazardous Materials: Polymers derived from this monomer could potentially replace existing materials that contain more toxic components or require hazardous processing conditions.

By integrating green chemistry principles from the monomer synthesis stage to the final polymer application, the lifecycle environmental impact of new materials can be significantly reduced. acs.org

Exploration of New Catalytic Systems for Dimethoxyvinylbenzene Chemistry

Catalysis is central to both the efficient synthesis of the this compound monomer and its subsequent polymerization. The exploration of novel catalytic systems is crucial for controlling reaction selectivity, increasing efficiency, and enabling new polymer architectures.

Catalysis in Monomer Synthesis:

Organocatalysis: For certain transformations, such as Knoevenagel condensations that might be part of a synthetic route, small organic molecules can serve as effective, metal-free catalysts. chemrxiv.orgresearchgate.net

Heterogeneous Catalysis: Using solid-supported catalysts (e.g., metal nanoparticles on a support like MOFs or zeolites) facilitates catalyst separation and recycling, aligning with green chemistry principles. biolmolchem.com This is particularly relevant for cross-coupling or hydrogenation steps.

Catalysis in Polymerization:

Metallocene and Post-Metallocene Catalysts: These catalysts, common in olefin polymerization, can also be adapted for the stereospecific polymerization of styrene derivatives, potentially leading to polymers with highly controlled tacticity (isotactic or syndiotactic), which dramatically affects material properties. acs.org

Acid Catalysis: Rapid polymerization of aromatic vinyl monomers can be achieved using acid catalysts, which can lead to the formation of porous organic polymers (POPs) with high surface areas for applications in gas adsorption or catalysis. nih.gov

Enzymatic Catalysis: Laccases and peroxidases can initiate radical polymerization of vinyl monomers under mild, aqueous conditions. tudelft.nl This "green" approach avoids the use of toxic initiators and solvents and is an active area of research for specialty polymer synthesis. tudelft.nl

The table below summarizes some advanced catalytic systems and their potential relevance.

Catalyst TypeExample(s)Potential Application in Dimethoxyvinylbenzene Chemistry
Palladium Complexes Pd catalysts with iminopyridine ligandsCopolymerization with monomers like carbon monoxide to produce polyketones. researchgate.net
Platinum Complexes Platinum(0) with methyldichlorosilaneCationic polymerization of styrene derivatives. dntb.gov.ua
Enzymes Laccase, PeroxidaseGreen, aqueous-based radical polymerization. tudelft.nl
Solid Acids Zeolites, ClaysHeterogeneous catalysis for monomer synthesis or polymerization. epitomejournals.com

The development of new catalysts is a key enabler for unlocking the full potential of complex monomers like this compound in the creation of next-generation materials.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 1-Ethyl-4,5-dimethoxy-2-vinylbenzene, and how can reaction conditions be optimized?

  • Methodological Answer : The synthesis of substituted benzene derivatives typically involves Friedel-Crafts alkylation or Suzuki-Miyaura coupling for introducing substituents. For this compound, a plausible route includes:

Methoxy Group Introduction : Use methoxy-protected precursors (e.g., dimethoxybenzene derivatives) .

Ethyl and Vinyl Functionalization : Employ alkylation with ethyl halides or palladium-catalyzed vinylation .

  • Optimization Variables :
  • Solvent polarity (e.g., ethanol vs. DMF) affects reaction rates.
  • Catalyst loading (e.g., Pd(PPh₃)₄ for coupling reactions).
  • Temperature control (reflux vs. room temperature) to minimize side reactions.
  • Data Table : Hypothetical yield optimization under varying conditions (example):
Catalyst (%)SolventTemp. (°C)Yield (%)
5Ethanol8062
10DMF10078
5THF6055

Q. How can the purity and structural integrity of this compound be validated?

  • Methodological Answer :

  • Chromatography : Use HPLC or GC-MS with a C18 column and methanol/water mobile phase to assess purity .
  • Spectroscopy :
  • ¹H NMR : Compare vinyl proton signals (δ 5.2–6.8 ppm, multiplet) and methoxy peaks (δ 3.7–3.9 ppm) to literature values for analogous compounds .
  • X-ray Crystallography : Resolve ambiguities in substituent positions using SHELX software for structure refinement .

Q. What strategies are recommended for retrieving authoritative literature on this compound?

  • Methodological Answer :

  • Databases : Prioritize SciFinder and Reaxys for structure-based searches, filtering by substituents (ethyl, methoxy, vinyl).
  • Cross-Referencing : Validate findings using multiple sources (e.g., PubChem, ECHA) to address data gaps .

Advanced Research Questions

Q. How can computational modeling predict the reactivity of this compound in electrophilic substitution reactions?

  • Methodological Answer :

  • DFT Calculations : Use Gaussian or ORCA to calculate electron density maps. The methoxy groups are strong electron donors, directing electrophiles to the para position relative to the vinyl group.
  • Transition State Analysis : Model intermediates for nitration or halogenation to identify activation energies .

Q. What experimental approaches resolve contradictions in spectral data (e.g., conflicting NMR assignments)?

  • Methodological Answer :

  • 2D NMR : Employ HSQC and HMBC to correlate vinyl protons with adjacent carbons, distinguishing overlapping signals.
  • Isotopic Labeling : Introduce deuterium at suspected positions to simplify spectra .
  • Crystallographic Validation : Resolve ambiguities via single-crystal X-ray diffraction, leveraging SHELXL for refinement .

Q. How can the environmental impact of this compound be assessed given limited ecotoxicological data?

  • Methodological Answer :

  • Read-Across Analysis : Use toxicity data from structurally similar compounds (e.g., ethylbenzene derivatives) as proxies .
  • In Silico Prediction : Apply QSAR models (e.g., ECOSAR) to estimate biodegradability and aquatic toxicity .
  • Experimental Testing : Conduct acute toxicity assays with Daphnia magna or algal species under OECD guidelines .

Methodological Notes

  • Synthesis Optimization : DOE (Design of Experiments) principles should guide variable testing (e.g., Taguchi methods for catalyst screening).
  • Data Triangulation : Combine analytical techniques (e.g., NMR, XRD, MS) to enhance reliability .
  • Ethical Compliance : Adhere to safety protocols for handling vinylbenzene derivatives, including fume hood use and PPE .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.